molecular formula C23H23FN4O3 B2540317 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251677-60-7

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2540317
CAS No.: 1251677-60-7
M. Wt: 422.46
InChI Key: KUDOBSDOBLVLTA-UHFFFAOYSA-N
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Description

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
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Biological Activity

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, commonly referred to by its CAS number 1251677-60-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C23H23FN4O3C_{23}H_{23}FN_{4}O_{3} with a molecular weight of 422.5 g/mol. The structure features a naphthyridine core which is known for its diverse pharmacological properties. The incorporation of cyclopentyl and fluorophenyl groups enhances its biological activity and selectivity towards specific targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study focusing on Polo-like kinase 1 (Plk1) inhibitors demonstrated that modifications to the naphthyridine structure can enhance cellular potency against cancer cells such as HeLa and L363 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa4.1Induces apoptosis
Compound BL3635.0Cell cycle arrest
Target CompoundHeLaTBDTBD

The proposed mechanism of action for this compound includes the inhibition of key kinases involved in cell proliferation and survival pathways. The interaction with Plk1 disrupts its localization and function, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell growth at micromolar concentrations. The results indicated that it could potentially serve as a lead compound for further development.
  • In Vivo Efficacy : Animal models treated with the compound showed a significant reduction in tumor size compared to controls. This suggests that the compound not only acts at the cellular level but also exhibits systemic effects that could be beneficial in therapeutic settings.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its pharmacokinetics and long-term effects.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of 1,8-naphthyridine compounds have demonstrated notable anti-cancer properties. Specifically, certain derivatives have shown high cytotoxicity against various cancer cell lines and the ability to inhibit pro-inflammatory cytokines. This suggests their potential use in developing therapies for cancers where inflammation is a contributing factor.

Anti-Inflammatory Properties

The compound has been studied for its dual role in combating inflammation and cancer. In vitro studies have shown that it can inhibit the secretion of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

Drug Delivery Systems

The unique structural properties of 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide allow it to be utilized in advanced drug delivery systems. Its ability to selectively recognize and transfer hydrophilic compounds can enhance the efficiency of drug delivery mechanisms.

Case Studies

Study ReferenceFocusFindings
Madaan et al., 2013Anti-cancer and anti-inflammatory effectsIdentified high cytotoxicity against cancer cell lines; inhibited pro-inflammatory cytokines.
Sawada et al., 2000Drug delivery systemsDemonstrated selective recognition of hydrophilic compounds for enhanced drug transport.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-14-9-10-18-21(30)19(23(31)27-17-8-4-5-15(24)11-17)12-28(22(18)25-14)13-20(29)26-16-6-2-3-7-16/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOBSDOBLVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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